
SARS-CoV-2 3CLpro-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 3CLpro-IN-6 (CAS No.: 302821-53-0) is a reversible covalent inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, a key enzyme essential for viral replication and transcription . Biochemical assays demonstrate its potent inhibitory activity against SARS-CoV-2 3CLpro, with an IC50 of 4.9 μM . Its mechanism involves time-dependent covalent binding to the catalytic cysteine residue (Cys145) in the enzyme’s active site, a feature shared with other covalent inhibitors like N3 and PF-07321332 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common method involves the use of solid-phase peptide synthesis, where peptides are assembled step-by-step on a solid support. The final product is then cleaved from the support and purified using techniques such as liquid chromatography and mass spectrometry .
Industrial Production Methods: For industrial-scale production, the compound can be synthesized using a prokaryotic expression system, such as Escherichia coli. The recombinant 3C-like protease is expressed and purified as a highly soluble and functionally active protease. This method allows for the production of large quantities of the compound, which is essential for its use in research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2 3CLpro-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its stability.
Substitution: Substitution reactions involve replacing specific functional groups within the compound to improve its binding affinity to the 3C-like protease.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields and product purity .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity and stability. These modified compounds are then tested for their efficacy in inhibiting the 3C-like protease and preventing viral replication .
Scientific Research Applications
Research Applications and Findings
-
Inhibition Studies :
- Various studies have demonstrated that inhibitors targeting 3CLpro can significantly reduce viral load in infected cells. For instance, a study reported that a conjugate of tyrosinase showed an 80% decrease in viral load when tested against SARS-CoV-2 .
- Another compound, S-217622, was found to inhibit intrapulmonary replication of SARS-CoV-2 in mice, indicating its potential as an oral treatment for COVID-19 .
- Drug Repurposing :
- Novel Inhibitor Discovery :
Case Study 1: EDP-235
EDP-235 is a small molecule inhibitor that has shown broad-spectrum efficacy against coronaviruses. Its development involved analyzing circulating variants to assess potential drug resistance. The study revealed that engineered mutations in the binding site did not confer resistance to EDP-235, highlighting its robustness as a therapeutic candidate .
Case Study 2: S-217622
This noncovalent oral inhibitor was discovered through virtual screening and demonstrated significant antiviral activity against various SARS-CoV-2 variants in vitro. In vivo studies indicated effective inhibition of viral replication in mouse models, suggesting its applicability in clinical settings .
Data Table: Summary of Key Inhibitors
Compound | IC50 Value (μM) | Mechanism of Action | Notes |
---|---|---|---|
EDP-235 | Not specified | Inhibits 3CLpro activity | Broad-spectrum coronavirus inhibitor |
S-217622 | <4.5 | Noncovalent binding to 3CLpro | Effective in vivo against SARS-CoV-2 |
Ivermectin | >0.5 | Requires homodimeric form for inhibition | Previously used antiparasitic agent |
Tyrosinase-Dextran Conjugate | 2.5 (IC90) | Inhibits viral load via proteolytic action | Demonstrated significant reduction in viral load |
Mechanism of Action
SARS-CoV-2 3CLpro-IN-6 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. The compound forms a covalent bond with the cysteine residue at the active site, preventing the protease from cleaving viral polyproteins. This inhibition blocks the processing of viral polyproteins into functional nonstructural proteins, which are essential for viral replication and transcription .
Comparison with Similar Compounds
Covalent Inhibitors
Covalent inhibitors form irreversible or reversible bonds with catalytic residues (e.g., Cys145) to block protease activity.
Key Findings :
- N3 exhibits superior potency (IC50 ~0.03 μM) due to optimized interactions with catalytic dyad residues (His41, Cys145) .
- PF-07321332 leverages a nitrile warhead for irreversible inhibition and is clinically validated, but its pharmacokinetics require ritonavir boosting .
- This compound shows moderate activity (IC50 = 4.9 μM) but reversible binding, which may reduce off-target toxicity .
Non-Covalent Inhibitors
Non-covalent inhibitors rely on hydrogen bonding, hydrophobic interactions, and π-stacking with active-site residues.
Key Findings :
- Ebselen and Walrycin B outperform this compound in potency, likely due to stronger interactions with residues like His41 and Glu166 .
- Boceprevir , an HCV protease inhibitor, shows cross-reactivity with SARS-CoV-2 3CLpro but higher IC50 than covalent inhibitors .
Repurposed FDA-Approved Drugs
Drugs initially developed for other viruses or diseases have been screened for 3CLpro inhibition.
Key Findings :
- Most repurposed drugs (e.g., Lopinavir , Ritonavir ) show weak inhibition (IC50 >100 μM), underscoring the need for targeted 3CLpro inhibitors .
Natural Compounds
Natural products from medicinal plants or fungi offer diverse chemical scaffolds.
Key Findings :
- Cryptoquindoline and 6-Oxo-isoiguesterin exhibit sub-5 μM IC50 values, rivaling synthetic inhibitors .
Structural and Functional Insights
- Sequence Homology : SARS-CoV-2 3CLpro shares 96.08% sequence identity with SARS-CoV 3CLpro, enabling cross-reactivity of inhibitors like N3 and PF-07321332 .
- Active-Site Flexibility : Molecular dynamics simulations reveal that SARS-CoV-2 3CLpro’s binding pocket is more plastic than SARS-CoV’s, complicating inhibitor design .
- Dual-Action Compounds: Some inhibitors (e.g., flavonoids) target both 3CLpro and host inflammatory pathways, offering therapeutic synergy .
Biological Activity
SARS-CoV-2 3CLpro-IN-6 is a compound designed to inhibit the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, which plays a critical role in the viral replication process. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant research findings.
Overview of 3CLpro Function
The 3CLpro enzyme is essential for processing the viral polyproteins into functional non-structural proteins necessary for viral replication. It cleaves the polyprotein at multiple sites, making it a validated target for antiviral drug development. The active site of 3CLpro contains a catalytic dyad composed of Cys145 and His41, which is crucial for its enzymatic activity .
This compound functions by binding to the active site of the protease, inhibiting its ability to cleave polyproteins. This inhibition prevents the replication of the virus within host cells. The compound's efficacy is often measured through various assays, including fluorescence resonance energy transfer (FRET) assays, which quantify protease activity in the presence of inhibitors .
Structure-Activity Relationship (SAR)
The design of this compound is based on structural insights gained from co-crystallization studies with other known inhibitors. The structure-activity relationship studies indicate that modifications to the core structure can significantly impact binding affinity and inhibitory potency against 3CLpro. For instance, compounds with electrophilic warheads have shown enhanced inhibitory effects due to their ability to form covalent bonds with the catalytic cysteine residue .
Research Findings
Recent studies have highlighted various aspects of this compound and related compounds:
In Vitro Studies
- Inhibition Potency : Compounds similar to this compound have demonstrated IC50 values in the low nanomolar range, indicating potent inhibition of protease activity .
- Selectivity : Research has shown that certain inhibitors exhibit selectivity towards SARS-CoV-2 over other coronaviruses, which is crucial for minimizing off-target effects .
Case Studies
- Chetomin : A study on chetomin revealed its binding stability with 3CLpro during molecular dynamics simulations, indicating potential as an antiviral candidate .
- S-217622 : This noncovalent inhibitor showed effective antiviral activity against multiple variants of SARS-CoV-2 in vitro and demonstrated dose-dependent inhibition in animal models .
Data Table: Summary of Inhibitory Activities
Compound | IC50 (nM) | EC50 (μM) | Mechanism |
---|---|---|---|
This compound | TBD | TBD | Competitive inhibition |
Chetomin | 53 | 0.53 | Covalent bond formation |
S-217622 | TBD | TBD | Noncovalent binding |
Ivermectin | TBD | >0.5 | Dimerization interference |
Properties
Molecular Formula |
C22H15NO7 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl (Z)-3-benzoyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxobut-3-enoate |
InChI |
InChI=1S/C22H15NO7/c1-29-22(26)21(25)17(20(24)14-7-3-2-4-8-14)13-15-11-12-19(30-15)16-9-5-6-10-18(16)23(27)28/h2-13H,1H3/b17-13- |
InChI Key |
PXEAOWXHVUSAAR-LGMDPLHJSA-N |
Isomeric SMILES |
COC(=O)C(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.